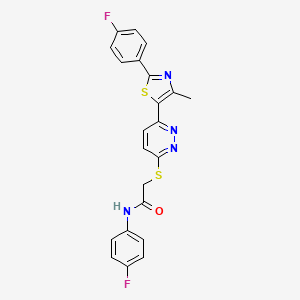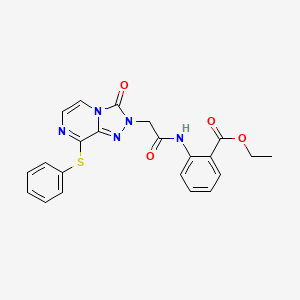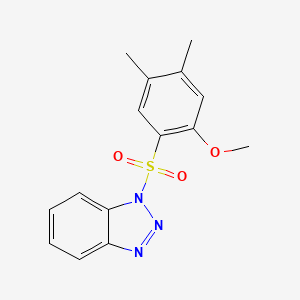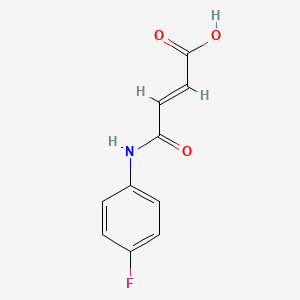
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine (MP-10) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MP-10 is a small molecule that belongs to the pyridazine family and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is not fully understood, but it is believed to act through multiple pathways. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to modulate the release of neurotransmitters, including dopamine and noradrenaline.
Biochemical and Physiological Effects:
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent analgesic and anti-inflammatory effects in various animal models. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has also been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is its relatively simple synthesis method, which allows for large-scale production. Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent pharmacological effects, making it a promising candidate for drug development. However, one of the limitations of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for the study of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine. One potential direction is the development of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is the investigation of the mechanism of action of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine, which could lead to the development of more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine could provide valuable information for the optimization of dosing regimens.
Méthodes De Synthèse
The synthesis of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine involves a multi-step process that starts with the reaction of 2-methylpiperidine with ethyl 2-chloro-3-oxobutanoate to form ethyl 2-(2-methylpiperidin-1-yl)but-3-enoate. This intermediate is then reacted with hydrazine hydrate and piperazine to form 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine. The synthesis of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is relatively simple, and the yield can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent analgesic and anti-inflammatory effects. In neuroscience, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release.
Propriétés
IUPAC Name |
3-(2-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-12-4-2-3-9-19(12)14-6-5-13(16-17-14)18-10-7-15-8-11-18/h5-6,12,15H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKSPZOYXAWCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[benzyl(ethyl)sulfamoyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2945827.png)

![(2-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2945829.png)
![7-Cyclohexyl-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2945830.png)



![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)




![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)